molecular formula C11H15FN2O4 B8274704 1-Caproyloxymethyl-5-fluorouracil

1-Caproyloxymethyl-5-fluorouracil

Cat. No.: B8274704
M. Wt: 258.25 g/mol
InChI Key: YIILCDVPWNEKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Caproyloxymethyl-5-fluorouracil is a useful research compound. Its molecular formula is C11H15FN2O4 and its molecular weight is 258.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN2O4

Molecular Weight

258.25 g/mol

IUPAC Name

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl hexanoate

InChI

InChI=1S/C11H15FN2O4/c1-2-3-4-5-9(15)18-7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17)

InChI Key

YIILCDVPWNEKAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a reactor similar to that used in Example 1, 3.90 g (0.03 mol) of 5-fluorouracil was dissolved in 50 ml of dimethylformamide. Then, 3.0 g of triethylamine was added to this solution. To the mixture was added dropwise 4.73 g (0.0287 mol) of caproyloxymethyl chloride. The mixture was reacted for 3 hours at 50° C. After completion of the reaction, the reaction liquid was filtered to remove the precipitated triethylamine hydrochloride and then the dimethylformamide was removed by distillation from the filtrate. Next, 50 ml of chloroform was added to the residue and the mixture was stirred and filtered to remove insoluble unreacted 5-fluorouracil. The chloroform phase was washed with water and then dried. By removing the chloroform by distillation, 3.0 g of 1-caproyloxymethyl-5-fluorouracil was obtained as white crystals having a melting point of 95°~96° C. in a yield of 38.7%.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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